molecular formula C9H17O5P B14121171 3-(Dimethoxyphosphoryl)propyl 2-methylprop-2-enoate

3-(Dimethoxyphosphoryl)propyl 2-methylprop-2-enoate

Katalognummer: B14121171
Molekulargewicht: 236.20 g/mol
InChI-Schlüssel: DWTZLSYBSCKKQK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

MFCD30063070 is a chemical compound with unique properties that have garnered interest in various scientific fields It is known for its applications in chemistry, biology, medicine, and industry

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of MFCD30063070 involves specific reaction conditions and reagents. The exact synthetic route can vary, but it typically includes steps such as:

    Initial Reactant Preparation: The starting materials are prepared and purified.

    Reaction Setup: The reactants are combined in a controlled environment, often under inert atmosphere conditions to prevent unwanted side reactions.

    Reaction Conditions: The reaction is carried out at specific temperatures and pressures, with catalysts or solvents as needed to facilitate the reaction.

    Purification: The product is purified using techniques such as crystallization, distillation, or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of MFCD30063070 may involve large-scale reactors and automated systems to ensure consistency and efficiency. The process is optimized to maximize yield and minimize waste, often incorporating advanced technologies for monitoring and control.

Analyse Chemischer Reaktionen

Types of Reactions

MFCD30063070 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can convert MFCD30063070 into reduced forms, often using reducing agents such as hydrogen or metal hydrides.

    Substitution: Substitution reactions involve the replacement of one functional group with another, facilitated by reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.

    Substitution: Halogens, nucleophiles, and catalysts like palladium or platinum are often employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.

Wissenschaftliche Forschungsanwendungen

MFCD30063070 has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research explores its potential therapeutic effects and mechanisms of action in treating diseases.

    Industry: MFCD30063070 is utilized in the production of materials, pharmaceuticals, and other industrial products.

Wirkmechanismus

The mechanism by which MFCD30063070 exerts its effects involves interactions with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.

    Receptor Binding: It can bind to receptors on cell surfaces, triggering cellular responses.

    Signal Transduction: MFCD30063070 may influence signal transduction pathways, altering cellular functions and activities.

Eigenschaften

Molekularformel

C9H17O5P

Molekulargewicht

236.20 g/mol

IUPAC-Name

3-dimethoxyphosphorylpropyl 2-methylprop-2-enoate

InChI

InChI=1S/C9H17O5P/c1-8(2)9(10)14-6-5-7-15(11,12-3)13-4/h1,5-7H2,2-4H3

InChI-Schlüssel

DWTZLSYBSCKKQK-UHFFFAOYSA-N

Kanonische SMILES

CC(=C)C(=O)OCCCP(=O)(OC)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.